{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine
Overview
Description
{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds . This compound is known for its versatility and utility in various scientific applications, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, such as this compound, often interact with various enzymes in the human body .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Imidazole derivatives are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability .
Result of Action
Imidazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {4-[(2-Methylimidazolyl)methyl]phenyl}methylamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine typically involves the formation of the imidazole ring followed by the attachment of the benzylamine group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of imidazole-containing compounds often involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts . This method is advantageous due to its compatibility with a wide range of functional groups and its ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the benzylamine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often require catalysts such as palladium or nickel .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various amine derivatives .
Scientific Research Applications
{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with similar chemical properties but lacking the benzylamine group.
Benzimidazole: Contains an additional fused benzene ring, which alters its chemical and biological properties.
2-Methylimidazole: Similar to {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine but lacks the benzylamine group.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the benzylamine group, which confer distinct chemical reactivity and biological activity . This combination allows for a broader range of applications compared to simpler imidazole derivatives .
Properties
IUPAC Name |
[4-[(2-methylimidazol-1-yl)methyl]phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-14-6-7-15(10)9-12-4-2-11(8-13)3-5-12/h2-7H,8-9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQSLMXHFKCBTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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